4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one
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Overview
Description
4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azetidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups. The final step involves the formation of the piperazine ring, which can be accomplished through reductive amination or other condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to act on specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}piperazin-2-one: Known for its unique combination of functional groups and potential biological activities.
Benzimidazole derivatives: Similar in their heterocyclic structure and biological activities, often used in medicinal chemistry for their antimicrobial and anticancer properties.
Imidazole derivatives: Another class of heterocyclic compounds with broad biological activities, including antifungal and antiviral properties.
Uniqueness
This compound stands out due to its combination of a thiadiazole ring, an azetidine ring, and a piperazine ring, which is not commonly found in other compounds.
Properties
IUPAC Name |
4-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-18-7-9-13-11(19-14-9)16-4-8(5-16)15-3-2-12-10(17)6-15/h8H,2-7H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDPMSXQXNJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CC(C2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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